

Application Notes and Protocols for Linoglriride Fumarate Administration in Rodent Diabetes Models

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Compound of Interest

Compound Name: *Linoglriride Fumarate*

Cat. No.: *B15560095*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoglriride Fumarate is an oral hypoglycemic agent that acts as an insulin secretagogue.[1] Its primary mechanism involves stimulating the pancreas to release insulin, which in turn helps to lower blood glucose levels. These application notes provide an overview of the use of **Linoglriride Fumarate** in preclinical rodent models of diabetes mellitus, along with detailed protocols for inducing diabetes and administering the compound. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of **Linoglriride Fumarate**.

While extensive preclinical efficacy data for **Linoglriride Fumarate** in rodent diabetes models is not readily available in recent literature, this document synthesizes known information about the compound with established protocols for similar drugs and diabetes models. A study on the biotransformation of linoglriride utilized an oral dose of 50 mg/kg in rats.[2] This can serve as a reference point for initiating dose-response studies.

Data Presentation

Due to the limited availability of specific preclinical data for **Linoglriride Fumarate** in rodent diabetes models, the following table includes data from a human clinical trial for contextual reference. A template is also provided for researchers to document their findings from preclinical studies.

Table 1: Efficacy Data of **Linoglriride Fumarate** in a Human Clinical Trial^[1]

Parameter	Baseline (Mean ± SD)	Day 7 of Treatment (Mean ± SD)	Percentage Change
Fasting Glucose (mg/dL)	237 ± 52	199 ± 59	-16.0%
8-hour Glucose AUC (mg/dL/8 hr)	2121 ± 617	1781 ± 631	-16.0%
Insulin AUC (μU/mL/8 hr)	380 ± 327	610 ± 417	+60.5%

Data from a study in 26 patients with non-insulin-dependent diabetes mellitus receiving 150 to 400 mg b.i.d.

Table 2: Template for Recording Experimental Data in Rodent Diabetes Models

Animal Model	Treatment Group	Dose (mg/kg)	Route of Administration	Duration of Treatment	Change in Blood Glucose (%)	Change in Plasma Insulin (%)	Change in Body Weight (%)	Notes
STZ-induced Rat	Vehicle Control	-	Oral Gavage	4 weeks				
STZ-induced Rat	Linagliptin Fumarate	10	Oral Gavage	4 weeks				
STZ-induced Rat	Linagliptin Fumarate	25	Oral Gavage	4 weeks				
STZ-induced Rat	Linagliptin Fumarate	50	Oral Gavage	4 weeks				
db/db Mouse	Vehicle Control	-	Oral Gavage	8 weeks				
db/db Mouse	Linagliptin Fumarate	50	Oral Gavage	8 weeks				

Experimental Protocols

1. Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)

This protocol describes the chemical induction of diabetes in rats, a common model for type 1 diabetes research.[\[3\]](#)[\[4\]](#)

Materials:

- Male Sprague-Dawley or Wistar rats (180-220 g)
- Streptozotocin (STZ)
- 0.1 M Sodium Citrate Buffer, pH 4.5 (cold)
- Syringes and needles
- Glucometer and test strips

Procedure:

- **Acclimatization:** House the rats in standard laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
- **Fasting:** Fast the rats for 4-6 hours before STZ injection. Ensure free access to water.
- **STZ Preparation:** Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer immediately before use. Protect the solution from light. A commonly used dose for inducing severe hyperglycemia is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight.
[4]
- **STZ Injection:** Weigh the rats and inject the freshly prepared STZ solution intraperitoneally.
- **Post-injection Care:** After the injection, provide the rats with a 5% sucrose solution in their drinking water for the first 24 hours to prevent hypoglycemia.
- **Confirmation of Diabetes:** Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and can be used for the study.[5]

2. Oral Administration of **Linoglriride Fumarate**

This protocol details the procedure for administering **Linoglriride Fumarate** to diabetic rats via oral gavage.

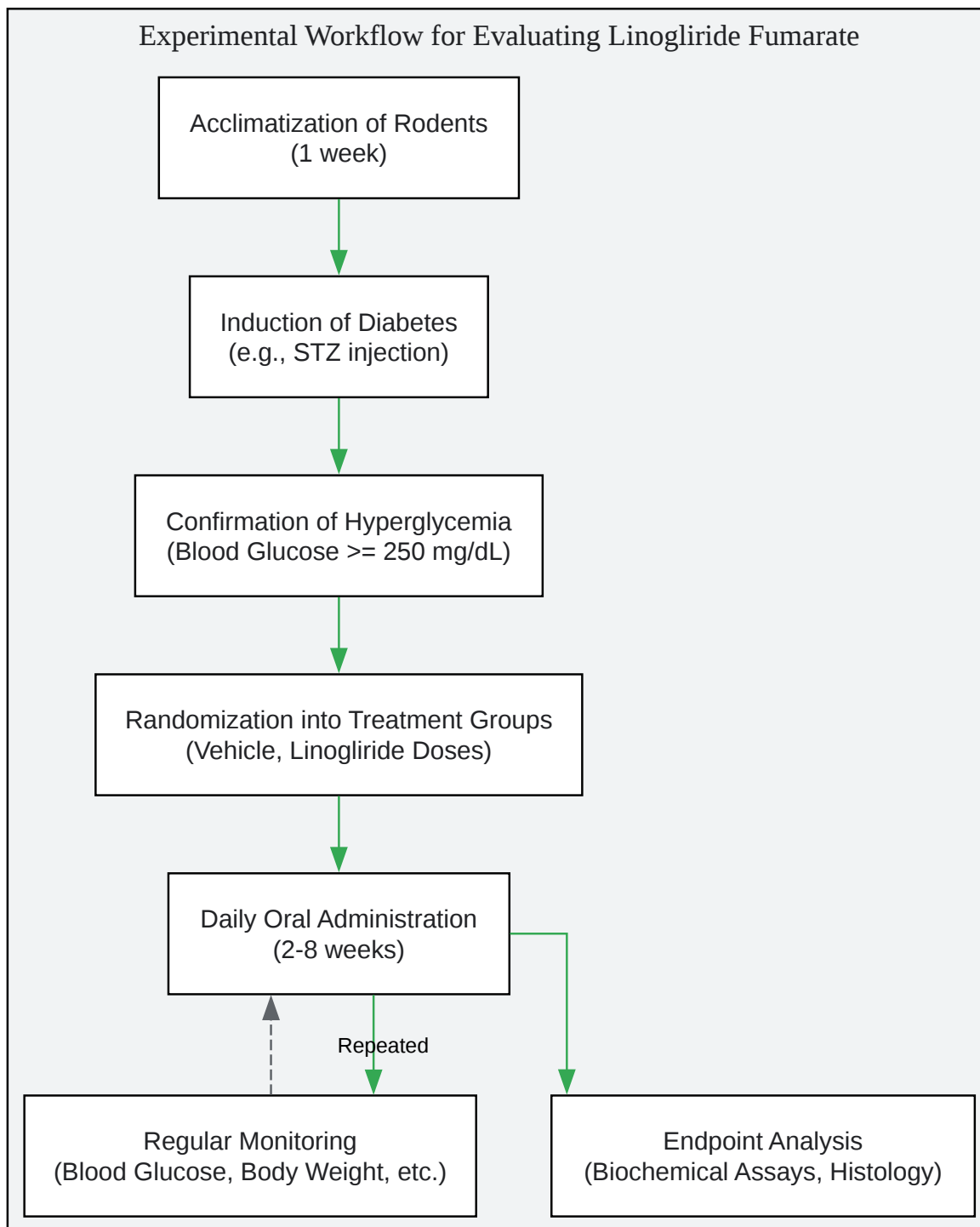
Materials:

- Diabetic rats
- **Linoglriride Fumarate**
- Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
- Oral gavage needles
- Syringes

Procedure:

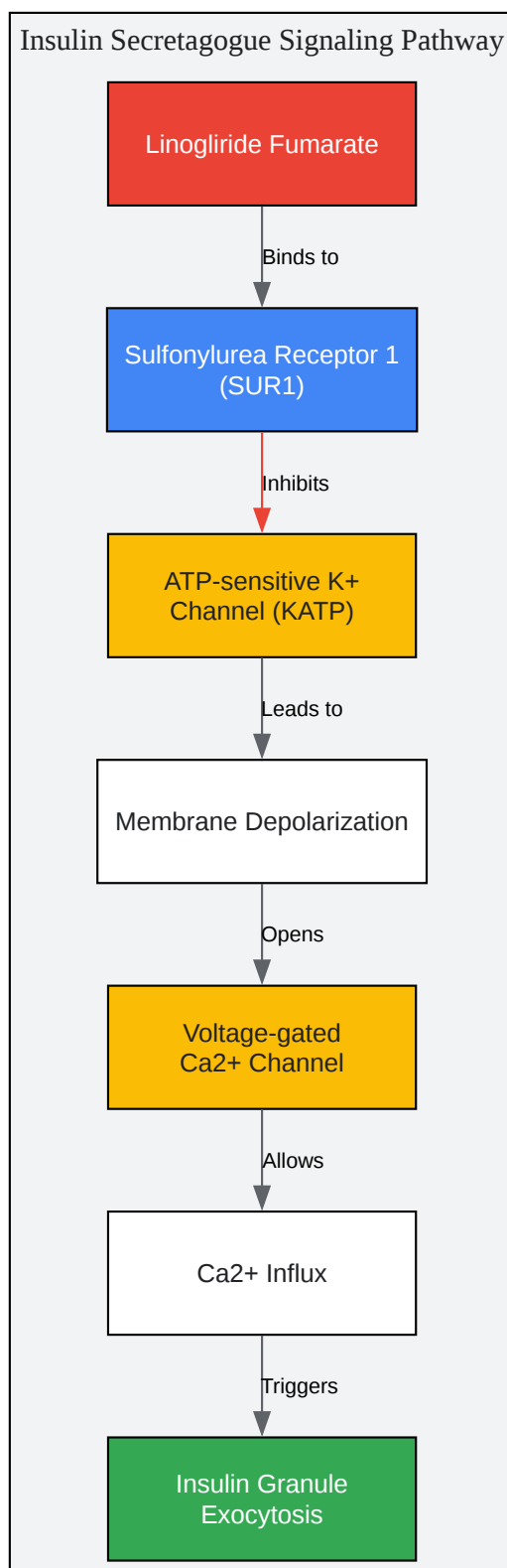
- **Drug Preparation:** Prepare a suspension of **Linoglriride Fumarate** in the chosen vehicle. A dose of 50 mg/kg was used in a rat metabolism study and can be a starting point for efficacy studies.^[2] It is recommended to perform a dose-ranging study (e.g., 10, 25, 50 mg/kg) to determine the optimal therapeutic dose.
- **Animal Handling:** Gently restrain the rat.
- **Oral Gavage:**
 - Measure the distance from the rat's incisors to the xiphoid process to determine the correct insertion length for the gavage needle.
 - Carefully insert the gavage needle into the esophagus and deliver the prepared drug suspension.
 - The volume administered should be appropriate for the size of the animal, typically 5-10 mL/kg.^[6]
- **Treatment Schedule:** Administer **Linoglriride Fumarate** once or twice daily for the duration of the study (e.g., 2-8 weeks).
- **Monitoring:** Monitor blood glucose levels, plasma insulin, body weight, and food and water intake regularly throughout the study.

Visualizations



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Caption: Experimental workflow for in vivo studies.



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Caption: Signaling pathway of insulin secretagogues.

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